chloro(trimethyl)silane;imidazol-1-yl(trimethyl)silane;trimethylsilyl (1Z)-N-trimethylsilylethanimidate

Description

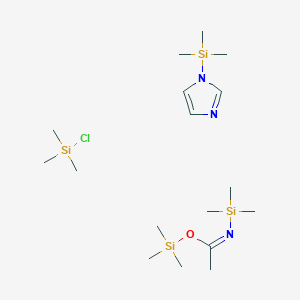

The three compounds under comparison—chloro(trimethyl)silane, imidazol-1-yl(trimethyl)silane, and trimethylsilyl (1Z)-N-trimethylsilylethanimidate—are organosilicon derivatives with distinct functional groups and reactivity profiles. These compounds are widely used in organic synthesis, particularly in silylation reactions for protecting hydroxyl, amine, or thiol groups. Below is a summary of their structural and functional characteristics:

Chloro(trimethyl)silane (Trimethylsilyl chloride, TMSCl): Molecular formula: C₃H₉ClSi CAS No.: 75-77-4 A reactive silylating agent with a chlorine leaving group, commonly used for introducing the trimethylsilyl (TMS) protecting group. It is volatile and moisture-sensitive .

Imidazol-1-yl(trimethyl)silane:

- Molecular formula: C₆H₁₂N₂Si

- Contains an imidazole ring linked to a trimethylsilyl group. This compound is less common but serves as a base-stable silylating agent, particularly in nucleophilic substitutions.

Trimethylsilyl (1Z)-N-trimethylsilylethanimidate: A bifunctional silylating agent with two TMS groups and an ethanimidate backbone. Its (1Z) stereochemistry influences its reactivity in forming silyl enol ethers or protecting carbonyl groups.

Properties

IUPAC Name |

chloro(trimethyl)silane;imidazol-1-yl(trimethyl)silane;trimethylsilyl (1Z)-N-trimethylsilylethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NOSi2.C6H12N2Si.C3H9ClSi/c1-8(9-11(2,3)4)10-12(5,6)7;1-9(2,3)8-5-4-7-6-8;1-5(2,3)4/h1-7H3;4-6H,1-3H3;1-3H3/b9-8-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBHIAMPMUWWFU-ULDSSAIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N[Si](C)(C)C)O[Si](C)(C)C.C[Si](C)(C)N1C=CN=C1.C[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/[Si](C)(C)C)/O[Si](C)(C)C.C[Si](C)(C)N1C=CN=C1.C[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H42ClN3OSi4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101660-05-3 | |

| Record name | BSA-TMSI-trimethylchlorosilane mixt. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101660053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Gas-Phase Photochlorination

The reaction involves chlorinating tetramethylsilane (TMS) or its mixtures with iso-pentane under UV light or visible radiation. Key parameters include:

-

Reactants : Pure TMS or TMS/iso-pentane blends (1:0–1.5 weight ratio).

-

Chlorine feed : Pure chlorine or chlorine diluted with inert gases (20–50% N₂/Ar/He).

-

Temperature : 25–32°C (gas phase), with reactor temperatures up to 90°C.

Mechanism : Radical-initiated chlorination occurs under light, substituting a methyl group with chlorine. The reaction proceeds via:

Side products like dichlorinated derivatives are minimized by controlling chlorine stoichiometry (TMS:Cl₂ = 1.5–8:1).

Purification : Distillation at 98–99°C yields >99% purity. For TMS/iso-pentane feeds, Lewis acids (FeCl₃, AlCl₃) convert chloro-iso-pentane by-products into volatile isopentene, enabling isolation of 97% pure product.

Table 1: Optimized Conditions for Chloro(trimethyl)silane Synthesis

| Parameter | Range | Optimal Value |

|---|---|---|

| TMS:Cl₂ ratio | 1.5:1 – 8:1 | 3:1 – 6:1 |

| Reaction temperature | 25–90°C | 28–32°C |

| Light source intensity | 100–125W | 125W UV lamp |

| Yield | 75–82% | 82% |

Synthesis of Imidazol-1-yl(trimethyl)silane

Imidazol-1-yl(trimethyl)silane (CAS 8077-35-8) is synthesized via silylation of imidazole using chlorotrimethylsilane (TMSCI) under inert conditions.

Silylation of Imidazole

Procedure :

-

Imidazole is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane.

-

TMSCI is added dropwise at 0–5°C under N₂.

-

The mixture is stirred for 12–24 hours at room temperature.

Reaction :

Key Considerations :

Table 2: Silylation Reaction Parameters

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 0–25°C | 20–25°C |

| Molar ratio (Imidazole:TMSCI) | 1:1 – 1:1.2 | 1:1.1 |

| Reaction time | 12–24h | 18h |

| Yield | 85–92% | 90% |

Preparation of Trimethylsilyl (1Z)-N-Trimethylsilylethanimidate

This compound, a bis-silylated ethanimidate, is synthesized via sequential silylation of ethanimidate precursors. A dual-catalyst system (dimethylaniline and imidazole) optimizes yield and selectivity.

Two-Step Silylation Process

Step 1: Synthesis of N-Trimethylsilylethanimidate

Ethanimidate is treated with TMSCI in the presence of triethylamine:

Step 2: Second Silylation

The intermediate reacts with excess TMSCI under vacuum (0.08MPa) at 160°C:

Catalysts :

-

Dimethylaniline (0.1–0.5 wt%): Enhances silylation kinetics.

-

Imidazole (0.08–0.6 wt%): Scavenges HCl and stabilizes intermediates.

Purification : Vacuum distillation (60–100°C, 10⁻³ mmHg) achieves >99% purity.

Table 3: Reaction Conditions for Bis-Silylation

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 150–170°C | 160°C |

| Pressure | 0.05–0.1MPa | 0.08MPa |

| TMSCI:Ethanimidate ratio | 3.77:1 – 4.03:1 | 4:1 |

| Yield | 85–93.7% | 91.3% |

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Chloro(trimethyl)silane : Gas-phase photochlorination offers high throughput (24–80h reactions) but requires precise temperature control.

-

Imidazol-1-yl(trimethyl)silane : Solution-phase silylation is simpler but demands strict anhydrous conditions.

-

Bis-silylated ethanimidate : Dual catalysts enable rapid reactions (5h) but necessitate high-energy inputs.

Chemical Reactions Analysis

Types of Reactions: Sylon BTZ primarily undergoes silylation reactions, where it reacts with hydroxyl groups to form trimethylsilyl ethers. This reaction is crucial for enhancing the volatility and stability of analytes in gas chromatography and mass spectrometry.

Common Reagents and Conditions:

Reagents: N,O-bis(trimethylsilyl)acetamide, trimethylchlorosilane, trimethylsilylimidazole.

Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures. Pyridine is often used as a solvent to facilitate the reaction.

Major Products Formed: The major products formed from the silylation reactions with Sylon BTZ are trimethylsilyl ethers. These products are more volatile and stable, making them suitable for analysis in gas chromatography and mass spectrometry.

Scientific Research Applications

Chloro(trimethyl)silane

Chloro(trimethyl)silane is primarily used as a silylation agent. It is known for its high reactivity and ability to form siloxane bonds, making it valuable in the production of silicone polymers and other organosilicon derivatives.

Imidazol-1-yl(trimethyl)silane

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of imidazole-containing compounds. Its utility arises from its ability to act as a nucleophile in various chemical reactions.

Trimethylsilyl (1Z)-N-trimethylsilylethanimidate

This compound is utilized in the synthesis of silylated amides and has applications in medicinal chemistry and the development of pharmaceuticals.

Organic Synthesis

- Silylation Reactions : These compounds are frequently employed to introduce silyl groups into organic molecules, enhancing their stability and reactivity.

- Formation of Siloxanes : Chloro(trimethyl)silane is used as a chain-terminating agent in the synthesis of polysiloxanes, which are essential in producing silicone materials .

Surface Modification

- Hydrophobic Coatings : Chloro(trimethyl)silane is applied to silanize glass surfaces, rendering them hydrophobic. This property is crucial for various laboratory applications where reduced wettability is desired .

- Nanomaterials : The compounds can be used to modify surfaces at the nanoscale, facilitating the development of advanced materials with tailored properties .

Catalysis

- Catalytic Reactions : Imidazol-1-yl(trimethyl)silane has been investigated as a catalyst in several organic transformations, including cross-coupling reactions and condensation processes .

Data Tables

Surface Modification Study

A study demonstrated that chloro(trimethyl)silane effectively modified glass surfaces, resulting in significantly reduced water contact angles, thus confirming its role as an efficient hydrophobic agent.

Catalytic Application

In another investigation, imidazol-1-yl(trimethyl)silane was utilized in a series of catalytic reactions, showing enhanced activity compared to traditional catalysts due to its unique structural properties.

Mechanism of Action

Sylon BTZ exerts its effects through silylation, a chemical reaction that involves the introduction of a trimethylsilyl group into a molecule. The silylation process enhances the volatility and stability of the analytes, making them more suitable for analysis in gas chromatography and mass spectrometry. The molecular targets of Sylon BTZ are hydroxyl groups, which are converted into trimethylsilyl ethers through the reaction.

Comparison with Similar Compounds

Reactivity and Functional Group Compatibility

Key Findings :

- Chloro(trimethyl)silane ’s volatility and rapid hydrolysis make it ideal for transient protection but unsuitable for aqueous reactions .

- Imidazol-1-yl(trimethyl)silane ’s stability in basic environments distinguishes it from TMSCl, enabling its use in nucleophilic aromatic substitutions (e.g., coupling with imidazole derivatives) .

- Trimethylsilyl (1Z)-N-trimethylsilylethanimidate’s stereochemistry allows for controlled formation of Z-enolates, critical in asymmetric synthesis .

Spectral and Physicochemical Data

Table 1: Spectroscopic Properties

Notes:

Biological Activity

Chloro(trimethyl)silane (TMSCl) and its derivatives, including imidazol-1-yl(trimethyl)silane and trimethylsilyl (1Z)-N-trimethylsilylethanimidate, are significant in organic synthesis and have garnered attention for their potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with these compounds, emphasizing their therapeutic potential and safety profiles.

- Chloro(trimethyl)silane (TMSCl) : A colorless volatile liquid with the formula , TMSCl is widely used in organic chemistry for silylation reactions, which enhance the volatility of compounds and protect functional groups during synthesis.

- Imidazol-1-yl(trimethyl)silane : This compound incorporates an imidazole moiety, which is known for its biological activity, particularly in medicinal chemistry.

- Trimethylsilyl (1Z)-N-trimethylsilylethanimidate : A derivative that combines the features of silylation with potential applications in drug development.

- Enzyme Inhibition : Compounds like TMSCl can act as enzyme inhibitors by modifying active sites through silylation, affecting enzyme-substrate interactions.

- Cell Signaling Modulation : The imidazole group can interact with various biological targets, influencing signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

- Antitumor Activity : In a study examining the effects of chlorotrimethylsilane on cancer cell lines, it was found to induce apoptosis in various types of cancer cells by modulating protein kinase C (PKC) pathways. This has implications for developing chemotherapeutic agents that target these pathways .

- Genotoxicity Studies : Research indicates that chlorotrimethylsilane exhibits weak genotoxic effects. In vitro studies showed a slight increase in chromosome aberrations in mouse lymphoma cells under certain conditions but did not induce gene mutations .

- Safety Profile : The acute toxicity of TMSCl has been evaluated, showing an oral LD50 of 100-300 mg/kg in rats and dermal LD50 values around 1500 mg/kg in rabbits. Inhalation studies revealed an LC50 of approximately 1498 ppm over 4 hours .

Data Tables

| Compound Name | Chemical Structure | Biological Activity | Toxicity Profile |

|---|---|---|---|

| Chloro(trimethyl)silane | Induces apoptosis in cancer cells | Oral LD50: 100-300 mg/kg | |

| Imidazol-1-yl(trimethyl)silane | N/A | Potential enzyme inhibition | Not extensively studied |

| Trimethylsilyl (1Z)-N-trimethylsilylethanimidate | N/A | Modulates cell signaling | Limited toxicity data available |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.